

A Comparative Guide to the Kinase Selectivity of AZD1080 and SB216763

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Compound of Interest

Compound Name: AZD1080

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This guide provides a detailed comparison of the kinase selectivity profiles of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors: **AZD1080** and SB216763. The information is intended for researchers, scientists, and drug development professionals investigating GSK-3 inhibition and its therapeutic potential.

Introduction

AZD1080 and SB216763 are both ATP-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including glycogen metabolism, cell signaling, and neuronal function.[1] Dysregulation of GSK-3 activity is associated with various pathologies, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant target for drug discovery.[2][3] While both **AZD1080** and SB216763 target GSK-3, their selectivity profiles across the broader human kinome exhibit key differences.

Quantitative Kinase Selectivity Profile

The following table summarizes the inhibitory activities of **AZD1080** and SB216763 against their primary targets, GSK-3 α and GSK-3 β , as well as a selection of off-target kinases. This data is crucial for understanding the specificity of each compound and predicting potential off-target effects.

Target Kinase	AZD1080	SB216763
GSK-3 α	K _i : 6.9 nM IC ₅₀ : 3.18 μ M	IC ₅₀ : 34.3 nM K _i : 9 nM
GSK-3 β	K _i : 31 nM IC ₅₀ : 2.03 μ M	IC ₅₀ : ~34 nM (equally effective as on GSK-3 α)
CDK1	pK _i : 5.7 (1980 nM)	IC ₅₀ : >10 μ M
CDK2	pK _i : 5.9 (1150 nM)	IC ₅₀ : >10 μ M
CDK5	pK _i : 6.4 (429 nM)	IC ₅₀ : >10 μ M
Erk2	pK _i : <5 (>10,000 nM)	IC ₅₀ : >10 μ M
Panel Screen	Good overall selectivity vs. 23 kinases (<50% effect at 10 μ M)	Minimal activity against a panel of 24 other protein kinases

Note: Discrepancies in reported IC₅₀ and K_i values for **AZD1080** may reflect different experimental conditions or assay formats used in various studies.

Experimental Protocols

The determination of kinase selectivity is a critical step in inhibitor characterization. While specific assay conditions can vary, the general workflow involves measuring the enzymatic activity of a panel of kinases in the presence of the inhibitor.

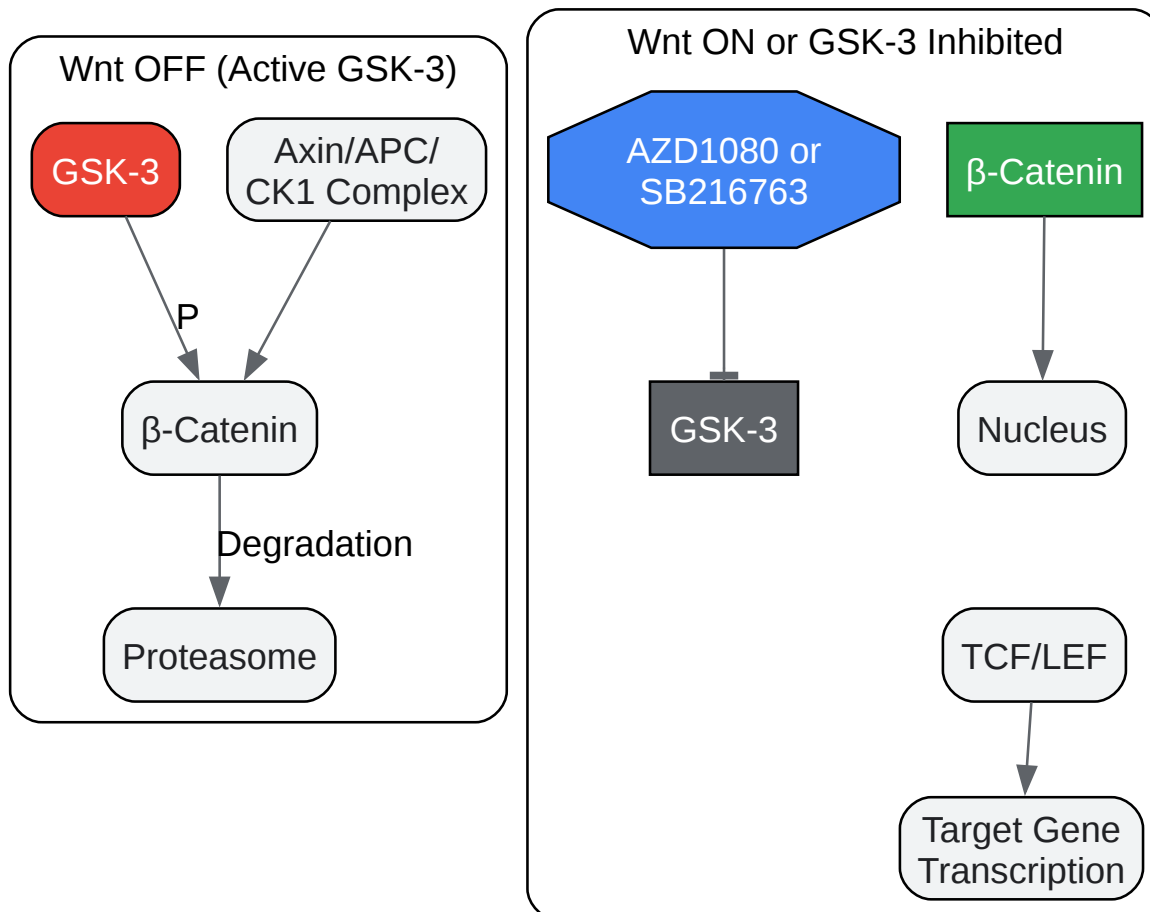
General Protocol for Kinase Selectivity Profiling (Luminescent Kinase Assay)

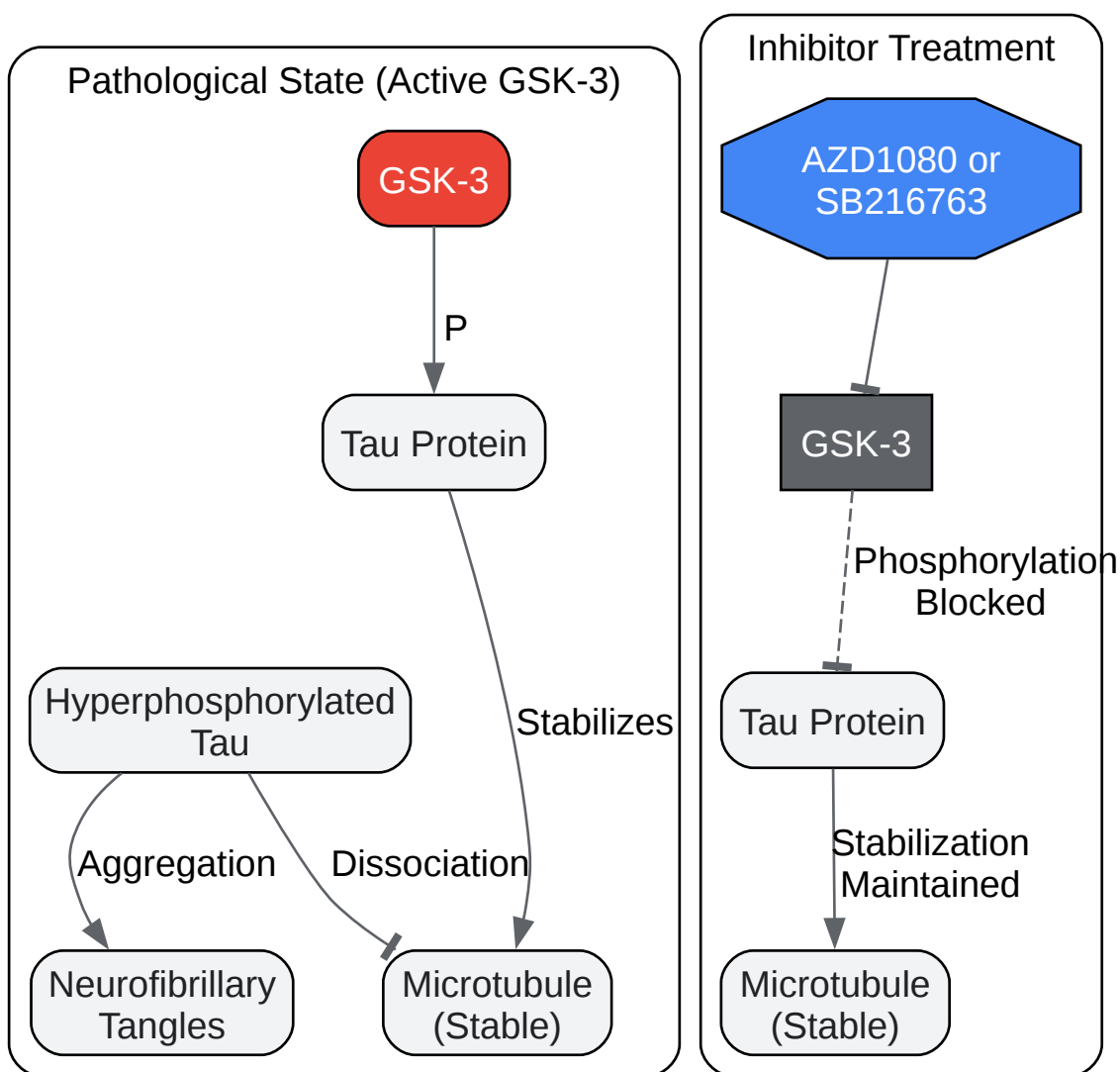
A common method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

- Compound Preparation: The inhibitor (e.g., **AZD1080** or SB216763) is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.
- Kinase Reaction Setup:
 - In a 384-well plate, 1 μ L of the diluted compound is dispensed into the appropriate wells.

- 2 μ L of Kinase Working Stock (containing one of the kinases from the screening panel in reaction buffer) is added to each well.
- The reaction is initiated by adding 2 μ L of the corresponding ATP/Substrate Working Stock.
- Incubation: The plate is incubated for 1 hour at room temperature to allow the kinase reaction to proceed.
- ADP Detection:
 - 5 μ L of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation.
 - 10 μ L of Kinase Detection Reagent is then added to convert the generated ADP back into ATP. This ATP is used in a coupled luciferase/luciferin reaction to produce light. This step is followed by a 30-60 minute incubation.
- Data Acquisition: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate-reading luminometer.
- Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a vehicle (DMSO) control. The resulting data is plotted as a dose-response curve to determine the IC₅₀ value for each kinase.







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